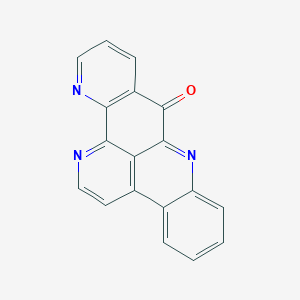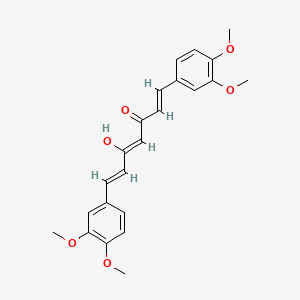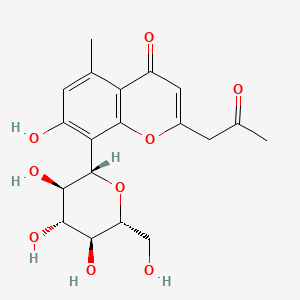
Aloesin
Übersicht
Beschreibung
Aloesin is a member of chromones . It is a natural product found in Aloe ferox, Aloe africana, and other organisms . Aloesin is primarily used in cosmetic products due to its bioactive properties .
Synthesis Analysis
A process for preparing alkylated aloesine in a C-7 hydroxyl group involves reacting an aloesin group with an alkyl containing leaving group in the presence of a base .
Molecular Structure Analysis
Aloesin has a molecular formula of C19H22O9 . Its IUPAC name is 7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one .
Chemical Reactions Analysis
The extraction of Aloesin from Aloe vera rind has been optimized using the response surface methodology . The variables time, temperature, solvent composition, and solid/liquid ratio were investigated .
Physical And Chemical Properties Analysis
Aloesin has a molecular weight of 394 g/mol . Its melting point is 142-144°C .
Wissenschaftliche Forschungsanwendungen
- Wound Healing : Aloesin promotes wound healing by enhancing cell migration through phosphorylation of Cdc42 and Rak1, as well as cytokines and growth factors .
- Skin Lightening : Aloesin inhibits melanin production, making it useful in skin lightening products .
- Aloesin exhibits antioxidant activity, inhibiting lipid peroxidation and protecting against oxidative stress .
- Aloesin has potential anti-inflammatory properties, which may be beneficial in various inflammatory conditions .
- In diabetes patients, Aloesin may counteract oxidative stress in the retina by enhancing antioxidant defense enzymes .
Cosmetic and Dermatological Applications
Antioxidant Properties
Anti-Inflammatory Effects
Antimicrobial Activity
Diabetes and Retinal Health
Bone Health and Cancer Prevention
Añibarro-Ortega, M., Pinela, J., Ćirić, A., Lopes, E., Molina, A. K., Calhelha, R. C., … Barros, L. (2021). Extraction of Aloesin from Aloe vera Rind Using Alternative Green Solvents: Process Optimization and Biological Activity Assessment. Biology, 10(10), 951. Read more World Journal of Diabetes. (2015). Aloesin as a medical food ingredient for systemic oxidative stress of diabetes. World Journal of Diabetes, 6(9), 1097–1104. Read more Barros, L., Ferreira, O., & Ferreira, I. C. F. R. (2020). Pharmacological Update Properties of Aloe Vera and its Major Active Compounds. Molecules, 25(6), 1324. Read more Barros, L., Ferreira, O., & Ferreira, I. C. F. R. (2020). Pharmacological Update Properties of Aloe Vera and its Major Active Compounds. Molecules, 25(6), 1324. Read more
Wirkmechanismus
Target of Action
Aloesin, a chromone derivative isolated from the Aloe vera plant, primarily targets the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanin, a pigment responsible for the color of our skin, hair, and eyes .
Mode of Action
Aloesin’s mechanism of action involves binding to the active site of tyrosinase, preventing the enzyme from catalyzing the conversion of tyrosine to melanin . This interaction at the molecular level disrupts the normal process of melanin production, leading to potential applications in skin lightening and the treatment of hyperpigmentation disorders .
Biochemical Pathways
Aloesin has been shown to promote wound healing by increasing cell migration via the phosphorylation of Cdc42 and Rak1, cytokines, and growth factors . These proteins play a key role in cell signaling pathways that regulate cell movement and proliferation, contributing to the healing process .
Result of Action
At the molecular and cellular level, aloesin’s inhibition of tyrosinase leads to a decrease in melanin production, which can result in lighter skin pigmentation . In addition, aloesin’s promotion of cell migration and proliferation can accelerate the wound healing process .
Action Environment
The efficacy and stability of aloesin can be influenced by various environmental factors. For instance, Aloe vera gel, which contains aloesin, has been shown to provide a barrier against moisture and gas exchange, conserving the firmness, color, and flavor of fruits and vegetables . This suggests that aloesin might also exhibit stability and efficacy under a range of environmental conditions.
Safety and Hazards
Aloesin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Aloesin has shown significant potential in the prevention and treatment of gingivitis and periodontitis by reducing gingival index, plaque index, and probing depth and by increasing bone fill and regeneration . The promising results of these studies in basic research encourage a greater number of clinical trials to test the clinical application of Aloesin and its main compounds, particularly on bone protection, cancer, and diabetes .
Eigenschaften
IUPAC Name |
7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O9/c1-7-3-10(22)14(19-17(26)16(25)15(24)12(6-20)28-19)18-13(7)11(23)5-9(27-18)4-8(2)21/h3,5,12,15-17,19-20,22,24-26H,4,6H2,1-2H3/t12-,15-,16+,17-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIKAXXIWJHWLY-ZIIYPAMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184877 | |
| Record name | Aloesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30861-27-9 | |
| Record name | Aloesin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30861-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aloesin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030861279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aloesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALOESIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y27M69Y8ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



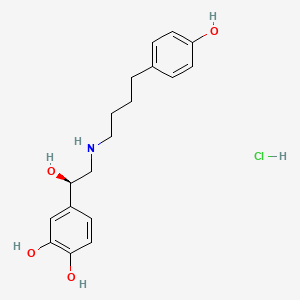

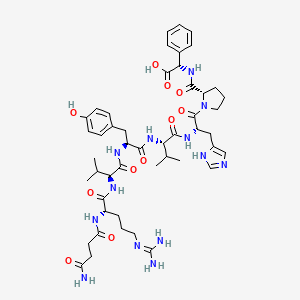
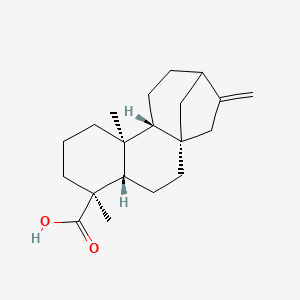
![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid](/img/structure/B1665174.png)

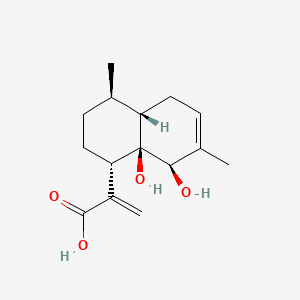

![Ethyl (2S)-2-[[(2S)-2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-phenylpropanoate](/img/structure/B1665183.png)



